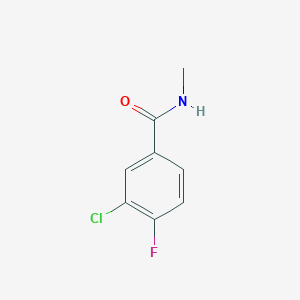

3-chloro-4-fluoro-N-methylbenzamide

Description

3-Chloro-4-fluoro-N-methylbenzamide is a benzamide derivative characterized by a benzamide core substituted with chlorine at position 3, fluorine at position 4, and a methyl group attached to the amide nitrogen. This structure combines electron-withdrawing substituents (Cl, F) with an N-methyl group, which may influence its electronic properties, solubility, and metabolic stability.

Properties

Molecular Formula |

C8H7ClFNO |

|---|---|

Molecular Weight |

187.60 g/mol |

IUPAC Name |

3-chloro-4-fluoro-N-methylbenzamide |

InChI |

InChI=1S/C8H7ClFNO/c1-11-8(12)5-2-3-7(10)6(9)4-5/h2-4H,1H3,(H,11,12) |

InChI Key |

FHYOKHBHKIRBNR-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)F)Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₃ClFNO

- Molecular Weight : 246.62 g/mol

- Functional Groups : Amide, with chlorine and fluorine substituents.

The presence of chlorine and fluorine atoms in the structure enhances the compound's reactivity and biological activity, making it a valuable candidate for various therapeutic applications.

Scientific Research Applications

-

Medicinal Chemistry

- 3-Chloro-4-fluoro-N-methylbenzamide serves as a potential lead compound for the development of new therapeutics aimed at treating various diseases, including cancer and inflammatory conditions. Its unique substituents improve binding affinity to biological targets, enhancing its pharmacological effects.

-

Pharmacology

- The compound demonstrates inhibitory effects on specific enzymes and receptors associated with disease pathways. For instance, it has been studied for its potential to inhibit phosphodiesterases (PDE5A and PDE4), which are involved in conditions such as erectile dysfunction and pulmonary hypertension. Its neuroprotective properties also suggest applications in treating neurodegenerative disorders like Alzheimer's disease.

-

Cancer Research

- Research indicates that 3-chloro-4-fluoro-N-methylbenzamide can induce apoptosis in cancer cells and inhibit cell proliferation, making it a candidate for anti-cancer therapies. Studies have shown its effectiveness against various cancer cell lines, highlighting its potential as a chemotherapeutic agent .

-

Neuropharmacology

- The compound has been investigated for its interactions with neurotransmitter receptors, suggesting potential applications in treating mood disorders and cognitive dysfunctions . Its ability to modulate neurotransmitter release may offer new avenues for therapeutic interventions in psychiatric conditions.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations:

- N-Methyl vs. N-Hydroxy/N-Amino: N-methyl reduces polarity, improving lipophilicity and passive diffusion, whereas hydroxy/amino groups enhance solubility and hydrogen-bonding interactions .

- Aromatic substituents (e.g., fluorophenyl): Introduce steric hindrance and π-π stacking capabilities, which may influence binding to biological targets .

Preparation Methods

Preparation of 3-Chloro-4-fluoronitrobenzene

The synthesis of 3-chloro-4-fluoronitrobenzene serves as a foundational step in producing 3-chloro-4-fluoro-N-methylbenzamide. Two primary methodologies are documented:

Chlorination of 4-Fluoronitrobenzene

Patent US4898996A details the chlorination of 4-fluoronitrobenzene using chlorine gas in the presence of iodine and iron or antimony catalysts. For example, heating 4-fluoronitrobenzene with ferric chloride (3.8 g) and iodine (0.2 g) at 60–70°C under chlorine gas for 12 hours yields 98.1% pure 3-chloro-4-fluoronitrobenzene. Antimony pentachloride (7 g) with iodine (0.5 g) achieves comparable yields (99%) under similar conditions. The iodine catalyst enhances regioselectivity, minimizing dichloro byproduct formation (<1.5%).

Fluorine Displacement on 3,4-Dichloronitrobenzene

An alternative route from CN103709044A involves fluorine displacement on 3,4-dichloronitrobenzene using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Reacting 3,4-dichloronitrobenzene with KF (1.2 equiv.) in DMSO at reflux for 5 hours yields 86% 3-chloro-4-fluoronitrobenzene, while CsF increases the yield to 90%. This method avoids hazardous chlorine gas but requires stringent solvent distillation to isolate the product.

Table 1: Comparison of 3-Chloro-4-fluoronitrobenzene Synthesis Methods

Reduction to 3-Chloro-4-fluoroaniline

The nitro group in 3-chloro-4-fluoronitrobenzene is reduced to an amine using catalytic hydrogenation. According to CN103709044A, hydrogenation with 10% Pd/C in methanol at room temperature for 6 hours under hydrogen gas converts 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline with 90% yield and 99.5% purity. The protocol emphasizes solvent recovery and catalyst reuse, aligning with industrial sustainability goals.

Acylation Reactions to Form 3-Chloro-4-fluoro-N-methylbenzamide

Acid Chloride Method

The most cited approach involves converting 3-chloro-4-fluorobenzoic acid to its acid chloride, followed by reaction with methylamine. Although direct synthesis data for 3-chloro-4-fluorobenzoic acid is limited, analogous methods from CN103304439B provide a template. For instance, 2-fluoro-4-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) and pyridine to form the acid chloride, which reacts with methylamine gas at 0°C to yield 2-fluoro-4-nitro-N-methylbenzamide. Adapting this to 3-chloro-4-fluorobenzoic acid would involve:

-

Oxidation of 3-Chloro-4-fluorotoluene : Using KMnO₄ in NaOH(aq) at 80–95°C to form 3-chloro-4-fluorobenzoic acid.

-

Acid Chloride Formation : Reacting the benzoic acid with SOCl₂ and a catalytic amount of DMF at 40–85°C.

-

Amidation : Adding methylamine gas to the acid chloride at 0°C, followed by purification via recrystallization.

Reaction Scheme:

Direct Amidation of 3-Chloro-4-fluoroaniline

A one-pot amidation strategy is described in fragmentary data from Ambeed, where 3-chloro-4-fluoroaniline reacts with N-methylbenzoyl chloride in the presence of triethylamine. For example, combining equimolar amounts of the amine and acyl chloride in dichloromethane with triethylamine (1.2 equiv.) at 0–25°C for 2 hours yields the amide after aqueous workup. This method avoids isolation of intermediates but requires careful pH control to prevent diacylation.

Alternative Synthetic Routes

Nitro Group Manipulation

Patent CN103304439B outlines a pathway starting from nitrotoluene derivatives. For 3-chloro-4-fluoro-N-methylbenzamide, this would involve:

-

Nitration of 3-chloro-4-fluorotoluene to introduce a nitro group.

-

Oxidation to 3-chloro-4-fluoro-2-nitrobenzoic acid.

-

Sequential reduction of the nitro group and amidation.

However, this route’s feasibility depends on the regioselectivity of nitration, which remains undocumented for this specific substrate.

Comparative Analysis of Methods

Table 2: Efficiency Metrics for Key Synthesis Steps

*Estimated yield based on analogous reactions.

The iodine-iron catalytic system in chlorination offers superior yield (99%) but requires handling gaseous chlorine. In contrast, fluorine displacement with CsF in DMF achieves 90% yield with safer reagents. For amidation, the acid chloride method provides higher purity (>99%) but involves multiple steps, while direct amidation is faster but less selective .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-4-fluoro-N-methylbenzamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves amide bond formation between a substituted benzoyl chloride and methylamine. For example, analogous compounds like N-(3-chlorophenethyl)-4-nitrobenzamide are synthesized via nucleophilic acyl substitution using 4-nitrobenzoyl chloride and amines under anhydrous conditions (e.g., dichloromethane, triethylamine as a base) . Key optimizations include controlling stoichiometry, temperature (0–25°C), and purification via column chromatography. For halogenated derivatives, introducing fluorine and chlorine substituents may require sequential halogenation steps or protecting group strategies to avoid side reactions .

Q. How can spectroscopic and crystallographic techniques be applied to characterize 3-chloro-4-fluoro-N-methylbenzamide?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions and amide bond formation. For instance, aromatic protons in N-(3-chlorophenyl)benzamide derivatives show distinct splitting patterns due to electron-withdrawing groups .

- X-ray Crystallography : Single-crystal analysis (e.g., as in 4-chloro-N-(3-chlorophenyl)benzamide) reveals bond lengths (C–Cl: ~1.73 Å, C–F: ~1.34 Å) and dihedral angles between aromatic rings, critical for validating molecular geometry .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, distinguishing isotopic clusters for chlorine/fluorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.